molecular formula C20H20O6 B1265341 Deoxyherqueinone

Deoxyherqueinone

Cat. No. B1265341
M. Wt: 356.4 g/mol
InChI Key: KMPAOJFBQSXEAI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyherqueinone is an organic heterotetracyclic compound that is 8,9-dihydro-4H-phenaleno[1,2-b]furan substituted by methyl groups at positions 1,8,8 and 9R, hydroxy groups at positions 3,4 and 7, methoxy group at position 5 and oxo group at position 6. It is isolated from the soil fungus, Penicillium herquei. It has a role as a fungal metabolite and an antibacterial agent. It is an organic heterotetracyclic compound, a member of phenols, an enone and a polyketide. It is a conjugate acid of a deoxyherqueinone(1-).

Scientific Research Applications

Biosynthesis Understanding

  • Deoxyherqueinone's biosynthesis in Penicillium herquei has been studied to understand its formation from acetate units. The mode of folding in the precursor heptaketide chain reveals a clear 'starter' effect in malonate enrichment, essential for understanding its phenalenone ring system (Simpson, 1976).

Phenalenone Metabolites Analysis

  • Research has shown that deoxyherqueinone is incorporated into herqueinone via sequential methylation and oxidation processes. This indicates the complex biosynthetic pathways and interrelationships between various fungal phenalenones (Kriegler & Thomas, 1971).

NMR Spectroscopy Applications

  • The use of NMR spectroscopy in the structural analysis of deoxyherqueinone has provided comprehensive signal assignments, enabling a deeper understanding of its chemical structure and derivatives (Suga, Yoshioka, Hirata, & Aoki, 1983).

Antioxidant Properties

  • Deoxyherqueinone-type phenalenones, such as atrovenetin, have been identified as antioxidants, showing potential in stabilizing various oils and acting as synergists with tocopherol. This highlights deoxyherqueinone’s potential in food science and preservation (Ishikawa, Morimoto, & Iseki, 1991).

properties

Product Name

Deoxyherqueinone

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(9R)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m1/s1

InChI Key

KMPAOJFBQSXEAI-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Canonical SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

synonyms

erabulenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Deoxyherqueinone
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Reactant of Route 6
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